molecular formula C19H19NO4S2 B2437485 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2097929-32-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2437485
CAS RN: 2097929-32-1
M. Wt: 389.48
InChI Key: OPUQHZWFYRKBOB-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide, also known as BITH-EDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, electronics, and material science. BITH-EDA is a derivative of bithiophene, a heterocyclic compound that has been extensively studied for its unique electronic and optical properties.

Scientific Research Applications

Chemoselective Synthesis

The study by Magadum and Yadav (2018) explores chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting methodologies in synthesizing intermediates for pharmaceuticals, including antimalarial drugs. This research emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving desired selectivity and yield, which could be applicable to synthesizing related compounds (Magadum & Yadav, 2018).

Structural Analysis and Properties

Park et al. (1995) determined the crystal structure of a potent analgesic capsaicinoid, providing insights into the structural aspects crucial for biological activity. Understanding the spatial arrangement and bonding interactions of molecules can guide the design of new compounds with enhanced activity or specificity (Park, Park, Lee, & Kim, 1995).

Green Synthesis Approaches

Zhang Qun-feng (2008) discusses the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, using a novel Pd/C catalyst. This approach minimizes harmful by-products and uses less hazardous reagents, aligning with the principles of green chemistry and sustainability in chemical manufacturing (Zhang Qun-feng, 2008).

Advanced Material Applications

Sakai et al. (2022) report on versatile reagents for N-alkylacetamide and carbamates, highlighting the synthesis of compounds with potential applications in material science and drug development. The ability to efficiently synthesize and modify these compounds opens up possibilities in creating new materials and pharmaceuticals (Sakai et al., 2022).

Pharmacological Potential

Research by Prashanth et al. (2014) on novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors demonstrates the exploration of chemical compounds for therapeutic applications, specifically in cancer treatment. This reflects the broader potential of carefully designed molecules to serve as drugs or drug intermediates (Prashanth et al., 2014).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-5-2-3-6-15(14)24-12-19(22)20-11-13(21)16-8-9-18(26-16)17-7-4-10-25-17/h2-10,13,21H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUQHZWFYRKBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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